molecular formula C4H6N2O B3056463 2-Cyanopropanamide CAS No. 71565-78-1

2-Cyanopropanamide

Cat. No. B3056463
CAS RN: 71565-78-1
M. Wt: 98.1 g/mol
InChI Key: DASYJICSSLWYAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Cyanopropanamide is produced primarily through the reaction of malonic acid with ammonia, followed by a dehydration reaction. Recent advances in the chemistry of cyanamides have diversified their application in synthetic chemistry .


Molecular Structure Analysis

The molecular weight of 2-Cyanopropanamide is 98.10 g/mol . The InChI representation of the molecule is InChI=1S/C4H6N2O/c1-3(2-5)4(6)7/h3H,1H3,(H2,6,7) . The Canonical SMILES representation is CC(C#N)C(=O)N .


Chemical Reactions Analysis

The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years . They are used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyanopropanamide include a molecular weight of 98.10 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass is 98.048012819 g/mol . The topological polar surface area is 66.9 Ų .

Scientific Research Applications

Nitrile Hydrolysis Catalyst

In the field of catalysis, 2-Cyanopropanamide finds application as a catalyst for nitrile hydrolysis. Specifically, it can promote the conversion of nitriles to amides or carboxylic acids. Researchers have explored its use in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals .

properties

IUPAC Name

2-cyanopropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3(2-5)4(6)7/h3H,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASYJICSSLWYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282876
Record name 2-cyanopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanopropanamide

CAS RN

71565-78-1
Record name NSC28580
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyanopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyanopropanamide
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2-Cyanopropanamide
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2-Cyanopropanamide
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2-Cyanopropanamide
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2-Cyanopropanamide
Reactant of Route 6
2-Cyanopropanamide

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